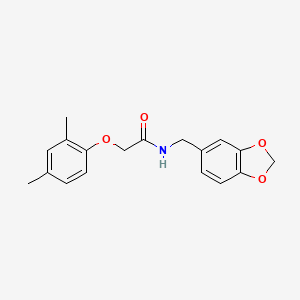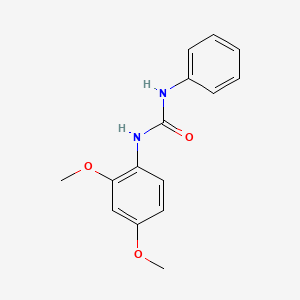
3-(4-bromophenyl)-5-nitro-1,2-benzisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-5-nitro-1,2-benzisoxazole, also known as NBQX, is a synthetic compound that belongs to the class of non-competitive AMPA receptor antagonists. It was first developed in the 1990s as a potential treatment for neurological disorders such as epilepsy, stroke, and Parkinson's disease. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
3-(4-bromophenyl)-5-nitro-1,2-benzisoxazole acts as a non-competitive antagonist of AMPA receptors. It binds to a specific site on the receptor and prevents the binding of glutamate, a neurotransmitter that activates the receptor. By blocking the activation of AMPA receptors, 3-(4-bromophenyl)-5-nitro-1,2-benzisoxazole reduces the excitability of neurons and can prevent the development of seizures and other neurological disorders.
Biochemical and Physiological Effects
3-(4-bromophenyl)-5-nitro-1,2-benzisoxazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-bromophenyl)-5-nitro-1,2-benzisoxazole can reduce the release of glutamate from neurons and can prevent the activation of NMDA receptors, another type of neurotransmitter receptor. In vivo studies have shown that 3-(4-bromophenyl)-5-nitro-1,2-benzisoxazole can reduce the severity and duration of seizures in animal models of epilepsy. 3-(4-bromophenyl)-5-nitro-1,2-benzisoxazole has also been shown to have neuroprotective effects, reducing the damage caused by ischemia and other types of brain injury.
実験室実験の利点と制限
3-(4-bromophenyl)-5-nitro-1,2-benzisoxazole has several advantages as a tool compound for scientific research. It is a highly specific antagonist of AMPA receptors and does not affect other neurotransmitter receptors. It is also relatively stable and easy to use in experiments. However, 3-(4-bromophenyl)-5-nitro-1,2-benzisoxazole has some limitations. It can only be used in vitro or in animal models, and its effects may not be directly applicable to humans. In addition, 3-(4-bromophenyl)-5-nitro-1,2-benzisoxazole has a relatively short half-life, which can limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on 3-(4-bromophenyl)-5-nitro-1,2-benzisoxazole. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used in human clinical trials. Another area of interest is the investigation of the role of AMPA receptors in neurological disorders such as Alzheimer's disease and schizophrenia. Finally, 3-(4-bromophenyl)-5-nitro-1,2-benzisoxazole could be used to study the effects of environmental toxins and other compounds on AMPA receptor function, providing insights into the mechanisms of neurotoxicity.
合成法
The synthesis of 3-(4-bromophenyl)-5-nitro-1,2-benzisoxazole involves the reaction of 4-bromoaniline with 5-nitroisatoic anhydride in the presence of a base catalyst. The resulting product is then purified by recrystallization to obtain pure 3-(4-bromophenyl)-5-nitro-1,2-benzisoxazole. The synthesis method has been optimized to improve the yield and purity of 3-(4-bromophenyl)-5-nitro-1,2-benzisoxazole, making it a widely used compound in scientific research.
科学的研究の応用
3-(4-bromophenyl)-5-nitro-1,2-benzisoxazole has been extensively studied for its potential applications in scientific research. It is commonly used as a tool compound to study the function of AMPA receptors, which are important neurotransmitter receptors in the brain. 3-(4-bromophenyl)-5-nitro-1,2-benzisoxazole has also been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. In addition, 3-(4-bromophenyl)-5-nitro-1,2-benzisoxazole has been used to study the effects of drugs and other compounds on AMPA receptor function.
特性
IUPAC Name |
3-(4-bromophenyl)-5-nitro-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O3/c14-9-3-1-8(2-4-9)13-11-7-10(16(17)18)5-6-12(11)19-15-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIVPFKUSQQOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC3=C2C=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-nitro-1,2-benzoxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-hydroxy-3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5778806.png)
![2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5778813.png)
![N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B5778820.png)
![2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5778834.png)
![N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5778836.png)


![2-{[(4-iodophenyl)amino]methylene}cyclohexanone](/img/structure/B5778859.png)
![4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5778871.png)
![4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5778875.png)


![N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea](/img/structure/B5778891.png)
![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5778904.png)